CEP-28122 mesylate salt
Description
ALK as an Oncogenic Driver and Therapeutic Target
The gene responsible for producing the ALK protein can undergo rearrangements, fusing with another gene. youtube.com This fusion leads to the creation of an abnormal, constitutively active ALK fusion protein that can drive cancer development. nih.govyoutube.com These genetic alterations, including rearrangements, point mutations, and gene amplification, are found in several types of cancer, such as non-small cell lung cancer (NSCLC), neuroblastoma, and anaplastic large cell lymphoma. nih.govpsu.edunih.gov The aberrant expression of ALK has also been observed in other cancers, including glioblastomas and inflammatory myofibroblastic tumors. ucla.edu Furthermore, ALK expression has been noted in approximately 25% of triple-negative breast cancer specimens. ascopubs.org This has established ALK as a critical molecular target for cancer therapy. nih.govapexbt.com The study of ALK fusion proteins has not only highlighted their importance in tumor development but has also paved the way for new therapeutic treatments for patients with ALK-positive malignancies. ucla.edu
Evolution of ALK Inhibitors in Preclinical Cancer Therapeutics
The discovery of ALK's role in cancer led to the development of targeted therapies known as ALK inhibitors. Crizotinib (B193316) was the first-generation ALK inhibitor to receive FDA approval for the treatment of metastatic ALK-positive NSCLC. nih.govyoutube.com It demonstrated superior efficacy compared to standard chemotherapy in clinical trials. nih.govnih.gov
However, the effectiveness of early-generation inhibitors is often limited by the development of drug resistance. frontiersin.org This led to the creation of second-generation ALK inhibitors, such as ceritinib (B560025), alectinib (B1194254), and brigatinib (B606365), which have shown increased potency and selectivity. nih.govnih.gov These have demonstrated high response rates in patients who have become resistant to crizotinib. nih.gov The development pipeline continues with third-generation inhibitors like lorlatinib (B560019), designed to overcome resistance to earlier-generation drugs. nih.govnih.gov More recent developments include neladalkib, a brain-penetrant ALK-selective inhibitor designed to be active against tumors that have developed resistance to first, second, and third-generation inhibitors. stocktitan.netstocktitan.netpharmacytimes.com
Rationale for Development of Advanced ALK Inhibitors
A primary challenge with existing ALK inhibitor therapies is the emergence of acquired resistance. nih.gov Tumors can develop secondary mutations in the ALK kinase domain, which interfere with the binding of the inhibitor. frontiersin.orgnih.gov Common resistance mutations include L1196M and G1269A. nih.govnih.gov The G1202R mutation is a significant resistance mechanism to second-generation inhibitors. nih.gov
Furthermore, some patients may have ALK-independent mechanisms of resistance, where cancer cell growth is driven by alternative signaling pathways. nih.gov The central nervous system (CNS) is a frequent site of metastasis in ALK-positive NSCLC, and the ability of a drug to penetrate the blood-brain barrier is a critical factor. nih.gov Therefore, there is a clear need for the development of advanced ALK inhibitors with improved potency, the ability to overcome a wide range of resistance mutations, and better CNS penetration. stocktitan.net
CEP-28122 Mesylate Salt
CEP-28122 is a potent and selective, orally active ALK inhibitor. psu.edu It is a diaminopyrimidine derivative and has been studied in its mesylate salt form. medchemexpress.combiocat.combioscience.co.uk
Preclinical Research and Findings
In preclinical studies, CEP-28122 has demonstrated significant antitumor activity in experimental models of human cancers that are ALK-positive. medchemexpress.combiocat.comfishersci.no
Mechanism of Action: CEP-28122 functions by inhibiting the kinase activity of ALK. medchemexpress.comfishersci.nomedchemexpress.com It has shown a high potency, with an IC50 value of 1.9 nM for recombinant ALK kinase activity. medchemexpress.combiocat.combioscience.co.ukfishersci.nomedchemexpress.comprobechem.com In cellular assays, it effectively inhibits the tyrosine phosphorylation of ALK and its downstream signaling proteins. psu.edumedchemexpress.com Treatment with CEP-28122 has been shown to suppress the phosphorylation of key downstream effectors of ALK, including Stat-3, Akt, and ERK1/2. medchemexpress.com
In Vitro Studies: In cell-based assays, CEP-28122 induced concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cell lines, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells. psu.eduapexbt.com This growth inhibition was associated with the activation of caspase 3/7, indicating the induction of apoptosis. medchemexpress.com
In Vivo Studies: In animal models, orally administered CEP-28122 demonstrated dose-dependent antitumor activity in ALK-positive tumor xenografts. psu.eduapexbt.com Studies in mice with ALCL, NSCLC, and neuroblastoma tumor xenografts showed significant tumor regression. nih.gov Notably, in some models, complete or near-complete tumor regression was observed, with no tumor re-emergence for more than 60 days after treatment cessation. nih.gov CEP-28122 also showed the ability to inhibit ALK tyrosine phosphorylation in tumor xenografts in a dose-dependent manner. psu.eduapexbt.com In contrast, it displayed minimal antitumor activity against ALK-negative tumor xenografts, highlighting its selectivity. psu.edunih.gov
Selectivity Profile: The kinase selectivity of CEP-28122 was evaluated against a large panel of protein kinases. psu.edu It showed weak to no inhibition against the majority of the kinases tested, with only a few kinases showing significant inhibition at higher concentrations. psu.eduprobechem.com This indicates that CEP-28122 is a highly selective ALK inhibitor. psu.edu
Properties
Molecular Formula |
C29H39ClN6O6S |
|---|---|
Molecular Weight |
635.17 |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Cep 28122 Mesylate Salt As an Alk Inhibitor
Enzymatic Inhibition Kinetics and Potency of Anaplastic Lymphoma Kinase Activity
CEP-28122, a diaminopyrimidine derivative, has been identified as a highly potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). aacrjournals.org The mesylate salt form of CEP-28122 is noted for its enhanced water solubility and stability while maintaining comparable biological activity to the free base form. medchemexpress.com
The potency of CEP-28122 against ALK has been quantified through the determination of its half-maximal inhibitory concentration (IC50). In an enzyme-based time-resolved fluorescence (TRF) assay using recombinant ALK, CEP-28122 demonstrated a mean IC50 value of 1.9 ± 0.5 nM. aacrjournals.orgmedchemexpress.compsu.edu This indicates a high degree of potency against the ALK enzyme.
In a cellular context, CEP-28122 has also shown significant activity. In cellular phosphorylation assays using NPM-ALK-positive anaplastic large-cell lymphoma (ALCL) cell lines, such as Sup-M2 and Karpas-299, the compound inhibited NPM-ALK tyrosine phosphorylation with calculated cellular IC50 values ranging from 20 to 30 nM. aacrjournals.org Furthermore, it has demonstrated inhibitory activity against the KARPAS-299 cell line with an IC50 value of 20 nM. rsc.orgresearchgate.net
Table 1: IC50 Values of CEP-28122
| Target | Assay Type | Cell Line | IC50 Value |
|---|---|---|---|
| Recombinant ALK | Enzymatic (TRF) | N/A | 1.9 ± 0.5 nM |
| NPM-ALK | Cellular Phosphorylation | Sup-M2, Karpas-299 | 20-30 nM |
| ALK | Cellular | KARPAS-299 | 20 nM |
| ALK-positive NSCLC | Cellular | H2228 | 110 nM |
CEP-28122 functions as an ATP-competitive inhibitor of ALK. researchgate.netechinobase.org This mechanism of action involves the compound binding to the ATP-binding site of the ALK kinase domain. By occupying this site, it prevents the binding of adenosine (B11128) triphosphate (ATP), which is the phosphate (B84403) donor for the phosphorylation of tyrosine residues on substrate proteins. medchemexpress.com This blockage of ATP binding effectively inhibits the kinase's catalytic activity, thereby suppressing downstream signaling pathways that are dependent on ALK activation. medchemexpress.com
Kinase Selectivity Profiling and Off-Target Activity Assessment
The selectivity of a kinase inhibitor is a critical aspect of its molecular profile, as it can influence both efficacy and potential for off-target effects.
To assess its selectivity, CEP-28122 was evaluated against a large panel of protein kinases. In a screening of 259 different kinases at a concentration of 1 µmol/L, CEP-28122 demonstrated a high degree of selectivity for ALK. aacrjournals.orgprobechem.com The majority of the kinases tested showed no to weak inhibition by CEP-28122 at this concentration. aacrjournals.orgprobechem.com Only 15 of the 259 kinases screened exhibited more than 90% inhibition at the 1 µmol/L concentration. aacrjournals.orgprobechem.com This broad kinase profiling underscores the specific nature of CEP-28122's inhibitory activity.
Further investigation into the kinases that were significantly inhibited revealed that CEP-28122 has some activity against a few other kinases, although its potency against ALK is substantially higher. Notably, it showed inhibitory activity against the serine/threonine kinases RSK2, RSK3, and RSK4, with IC50 values in the range of 7-19 nM. hematologyandoncology.netnih.gov The inhibition of these kinases was at least 10-fold weaker than its inhibition of ALK. hematologyandoncology.netnih.gov CEP-28122 also demonstrated activity against Flt4 with an IC50 of 46 ± 10 nM. medchemexpress.com The selectivity of CEP-28122 for ALK over the insulin (B600854) receptor was found to be greater than 600-fold. rsc.org
Table 2: Off-Target Kinase Inhibition by CEP-28122
| Kinase | IC50 Value (nM) |
|---|---|
| RSK2 | 7-19 |
| RSK3 | 7-19 |
| RSK4 | 7-19 |
| Flt4 | 46 ± 10 |
Cellular Pharmacological Investigations of Cep 28122 Mesylate Salt
Inhibition of ALK Tyrosine Phosphorylation in Cellular Models
CEP-28122 has demonstrated significant inhibitory effects on the tyrosine phosphorylation of ALK in various cancer cell lines. abmole.com This inhibition is a key indicator of the compound's direct engagement with its molecular target. The compound has shown efficacy against different forms of oncogenic ALK, including the NPM-ALK fusion protein found in Anaplastic Large-Cell Lymphoma (ALCL), the EML4-ALK fusion in Non-Small Cell Lung Cancer (NSCLC), and the full-length ALK receptor in neuroblastoma. aacrjournals.org
Dose-Dependent Suppression of Autophosphorylation
The inhibitory activity of CEP-28122 on ALK autophosphorylation is directly related to its concentration. In cellular assays, treatment with CEP-28122 led to a concentration-dependent decrease in the phosphorylation of ALK.
In NPM-ALK-positive ALCL cell lines, such as Sup-M2 and Karpas-299, CEP-28122 inhibited the tyrosine phosphorylation of NPM-ALK with calculated cellular half-maximal inhibitory concentration (IC50) values ranging from 20 to 30 nanomoles per liter (nmol/L). aacrjournals.org Similarly, the compound effectively inhibited the phosphorylation of EML4-ALK in NCI-H2228 and NCI-H3122 NSCLC cells, and the full-length ALK receptor in the NB-1 neuroblastoma cell line in a concentration-dependent manner. aacrjournals.org This demonstrates a consistent on-target effect across different ALK-driven cancer models. abmole.com
Table 1: Dose-Dependent Inhibition of ALK Phosphorylation by CEP-28122
| Cell Line | ALK Fusion/Form | Cellular IC50 (nmol/L) |
|---|---|---|
| Sup-M2 (ALCL) | NPM-ALK | 20 - 30 |
| Karpas-299 (ALCL) | NPM-ALK | 20 - 30 |
| NCI-H2228 (NSCLC) | EML4-ALK | Similar potency to ALCL cells |
| NCI-H3122 (NSCLC) | EML4-ALK | Similar potency to ALCL cells |
| NB-1 (Neuroblastoma) | Full-length ALK | Similar potency to ALCL cells |
Data sourced from studies on ALK-positive human cancer cells. aacrjournals.org
Time-Dependent Effects on ALK Signaling
The inhibition of ALK phosphorylation by CEP-28122 is not only dose-dependent but also sustained over time. In in vivo studies using tumor xenografts in mice, oral administration of CEP-28122 resulted in a durable inhibition of NPM-ALK tyrosine phosphorylation. A single oral dose of 30 mg/kg led to over 90% inhibition of the target for more than 12 hours. aacrjournals.orgnih.gov Even at a lower dose of 10 mg/kg, near-complete inhibition was observed for up to 6 hours, with significant inhibition (75% to 80%) still present at 12 hours post-administration. aacrjournals.org This sustained target inhibition highlights the compound's robust pharmacokinetic and pharmacodynamic properties.
Modulation of Downstream Signaling Pathways in ALK-Driven Cells
The constitutive activation of ALK in cancer cells leads to the aberrant activation of several downstream signaling pathways that are critical for cell growth, proliferation, and survival. researchgate.net These pathways include the STAT3, AKT/mTOR, and MAPK/ERK cascades. researchgate.net CEP-28122 has been shown to effectively suppress these key downstream effectors of ALK. aacrjournals.org
Impact on STAT3 Phosphorylation
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key downstream target of ALK. In its activated, phosphorylated state, STAT3 translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival. nih.gov Treatment of NPM-ALK-positive Sup-M2 cells with CEP-28122 resulted in a substantial, concentration-dependent suppression of STAT3 phosphorylation. aacrjournals.orgmedchemexpress.com This inhibition of STAT3 activation is a direct consequence of blocking the upstream ALK kinase activity. Interestingly, in the NB-1 neuroblastoma cell line, CEP-28122 did not significantly suppress STAT3 phosphorylation, suggesting that the downstream signaling of ALK can be cell-context dependent. aacrjournals.org
Effects on AKT/mTOR Signaling Cascade
The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently activated by oncogenic ALK and plays a central role in cell growth, metabolism, and survival. mdpi.com In Sup-M2 cells, CEP-28122 demonstrated a concentration-dependent inhibition of AKT phosphorylation. aacrjournals.org This indicates that by inhibiting ALK, CEP-28122 effectively curtails the activation of the AKT/mTOR pathway. This inhibitory effect on AKT phosphorylation was also observed in the NB-1 neuroblastoma cell line. aacrjournals.org
Regulation of MAPK/ERK Pathway Activity
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling route that regulates cell proliferation and differentiation. mdpi.com The activation of this pathway is a known downstream event of oncogenic ALK. harvard.edu In Sup-M2 cells, treatment with CEP-28122 led to a concentration-dependent inhibition of ERK1/2 phosphorylation. aacrjournals.org Similar to its effect on AKT, CEP-28122 also suppressed the phosphorylation of ERK1/2 in the NB-1 neuroblastoma cell line. aacrjournals.org This demonstrates the compound's ability to broadly inhibit the key signaling pathways driven by ALK.
Table 2: Modulation of Downstream Signaling by CEP-28122 in ALK-Positive Cells
| Cell Line | Downstream Effector | Effect of CEP-28122 |
|---|---|---|
| Sup-M2 (ALCL) | Phospho-STAT3 | Substantial suppression |
| Phospho-AKT | Substantial suppression | |
| Phospho-ERK1/2 | Substantial suppression | |
| NB-1 (Neuroblastoma) | Phospho-STAT3 | No significant effect |
| Phospho-AKT | Substantial suppression | |
| Phospho-ERK1/2 | Substantial suppression |
Data reflects the impact of CEP-28122 on the phosphorylation status of key signaling proteins. aacrjournals.org
Cell Proliferation and Viability Studies in ALK-Positive Malignancies
CEP-28122 has been identified as a potent and selective inhibitor of the anaplastic lymphoma kinase (ALK). nih.govmedchemexpress.com Its activity has been extensively studied in various cancer cell lines where ALK is constitutively activated due to genetic alterations like chromosomal translocations, gene amplification, or point mutations. nih.govaacrjournals.org The compound induces concentration-dependent growth inhibition and cytotoxicity specifically in ALK-positive cancer cells. nih.govabmole.com
In cellular assays, CEP-28122 demonstrates potent activity against ALK-positive anaplastic large-cell lymphoma (ALCL) cells. nih.gov Treatment of NPM-ALK-positive ALCL cell lines, such as Karpas-299 and Sup-M2, with CEP-28122 resulted in a concentration-dependent inhibition of cell growth. aacrjournals.org This growth inhibition was measured after 48 hours of treatment using an MTS assay. aacrjournals.org The inhibitory activity on cell proliferation is consistent with the compound's ability to inhibit the phosphorylation of the NPM-ALK fusion protein. abmole.com In contrast, ALK-negative leukemia (Toledo) and lymphoma (HuT-102) cells showed no to marginal growth inhibition at concentrations up to 3,000 nmol/L. aacrjournals.orgabmole.com The cellular IC50 values for the inhibition of NPM-ALK tyrosine phosphorylation in Karpas-299 and Sup-M2 cells were calculated to be between 20 and 30 nmol/L. abmole.com
Table 1: Growth Inhibition of ALCL Cell Lines by CEP-28122 Data derived from MTS assays after 48 hours of treatment. aacrjournals.org
| Cell Line | ALK Status | Effect of CEP-28122 |
| Karpas-299 | NPM-ALK Positive | Concentration-dependent growth inhibition. aacrjournals.org |
| Sup-M2 | NPM-ALK Positive | Concentration-dependent growth inhibition. aacrjournals.org |
| Toledo | ALK Negative | No to marginal growth inhibition. abmole.com |
| HuT-102 | ALK Negative | No to marginal growth inhibition. abmole.com |
CEP-28122 has shown significant cytostatic and cytotoxic effects in non-small cell lung cancer (NSCLC) cell lines that harbor the EML4-ALK fusion protein. aacrjournals.orglktlabs.com Treatment with CEP-28122 led to concentration-dependent growth inhibition in EML4-ALK-positive NCI-H2228 and NCI-H3122 cells. aacrjournals.org The growth of these cells was inhibited over a concentration range of 3 to 3,000 nmol/L. aacrjournals.org Conversely, the compound had minimal to no cytotoxic effect on EML4-ALK-negative NSCLC cell lines, such as NCI-H1650, within the same concentration range, highlighting its selectivity for ALK-driven cancers. aacrjournals.org In some studies, upon abrogation of the ALK signaling by CEP-28122, the effects could be overcome by stimulating the cells with exogenous EGF, which restored cell viability to baseline levels. researchgate.net
Table 2: Effect of CEP-28122 on NSCLC Cell Lines Data derived from cell viability assays after 72 hours of treatment. aacrjournals.org
| Cell Line | ALK Status | Effect of CEP-28122 |
| NCI-H2228 | EML4-ALK Positive | Concentration-dependent growth inhibition. aacrjournals.org |
| NCI-H3122 | EML4-ALK Positive | Concentration-dependent growth inhibition. aacrjournals.org |
| NCI-H1650 | EML4-ALK Negative | No or minimal cytotoxicity. aacrjournals.org |
The efficacy of CEP-28122 extends to neuroblastoma cell models where ALK is activated. nih.gov The compound has been shown to inhibit the growth of neuroblastoma cells that have amplified wild-type ALK or possess activating mutations in the ALK receptor. aacrjournals.orggenomenon.com Specifically, CEP-28122 induced significant growth inhibition in the NB-1 cell line, which has a gene-amplified wild-type ALK receptor, as well as in SH-SY5Y and NB-1643 cells, which carry activating mutations F1174L and R1275Q, respectively. aacrjournals.org In stark contrast, CEP-28122 had no significant impact on the growth and survival of the NB-1691 neuroblastoma cell line, which is considered ALK-negative as it lacks detectable ALK expression and phosphorylation. aacrjournals.org
Table 3: Activity of CEP-28122 in Neuroblastoma Cell Lines Data based on cell proliferation assays. aacrjournals.org
| Cell Line | ALK Status | Effect of CEP-28122 |
| NB-1 | Gene-amplified wild-type ALK | Significant growth inhibition. aacrjournals.org |
| SH-SY5Y | Activating mutation (F1174L) | Significant growth inhibition. aacrjournals.org |
| NB-1643 | Activating mutation (R1275Q) | Significant growth inhibition. aacrjournals.org |
| NB-1691 | ALK Negative | No significant effect on growth. aacrjournals.org |
Apoptosis Induction and Cell Cycle Modulation
The mechanism by which CEP-28122 exerts its cytotoxic effects involves the induction of programmed cell death (apoptosis) and the modulation of the cell cycle. medchemexpress.comnih.gov
Treatment with CEP-28122 mesylate salt leads to the activation of caspases, a family of proteases that are central to the execution of apoptosis. medchemexpress.comassaygenie.com In ALK-positive ALCL cell lines Karpas-299 and Sup-M2, treatment with CEP-28122 (in concentrations from 3 to 3000 nM for 48 hours) resulted in a concentration-related activation of caspase-3 and caspase-7. medchemexpress.com This activation of executioner caspases is a key step in the apoptotic cascade, leading to the cleavage of cellular substrates and the eventual dismantling of the cell. assaygenie.comyoutube.com The degree of caspase activation was found to be consistent with the inhibition of NPM-ALK phosphorylation and the observed growth inhibition in these cells. abmole.comscribd.com Significantly, at concentrations up to 3,000 nmol/L, CEP-28122 did not induce significant caspase 3/7 activation in ALK-negative lymphoma and leukemia cells. abmole.com
Inhibition of ALK signaling by targeted inhibitors is known to cause cell cycle arrest. nih.govdntb.gov.ua Studies on ALK-positive neuroblastoma cells have shown that ALK inhibition leads to a halt in cell cycle progression. nih.gov Specifically, ALK inhibition has been demonstrated to result in G1 cell cycle arrest. dntb.gov.ua This is further supported by findings with other ALK inhibitors, which induce G0/G1 cell cycle arrest by blocking downstream signaling pathways such as STAT3, Akt, and ERK1/2. researchgate.net By arresting the cell cycle, CEP-28122 prevents cancer cells from proceeding through the phases of division, thus inhibiting proliferation.
Preclinical Efficacy Studies of Cep 28122 Mesylate Salt in in Vivo Models
Antitumor Activity in ALK-Positive Tumor Xenograft Models
CEP-28122 has shown dose-dependent antitumor effects in mouse xenograft models of several human cancers where ALK is constitutively activated. aacrjournals.orgnih.gov This activity is selective, with minimal impact observed on ALK-negative tumor xenografts under similar experimental conditions. aacrjournals.orgnih.gov
Efficacy in NPM-ALK-Driven ALCL Xenografts
In models of Anaplastic Large-Cell Lymphoma (ALCL) driven by the Nucleophosmin (NPM)-ALK fusion protein, CEP-28122 has exhibited robust and sustained antitumor efficacy. aacrjournals.org Treatment of mice bearing Sup-M2 tumor xenografts resulted in complete tumor regression. aacrjournals.orgnih.gov Remarkably, after a four-week treatment period, no tumor reemergence was observed for more than 60 days after the cessation of treatment, suggesting a complete eradication of the tumors. aacrjournals.org Similar profound and lasting tumor regressions were also noted in primary human ALCL tumor grafts. aacrjournals.orgnih.gov
| Xenograft Model | Treatment Regimen | Outcome | Citation |
| Sup-M2 | 55 or 100 mg/kg twice daily for 4 weeks | Sustained complete tumor regression in all mice with no reemergence for >60 days post-treatment | aacrjournals.org |
| Primary Human ALCL | 55 or 100 mg/kg twice daily for 2 weeks | Sustained tumor regression in all mice | aacrjournals.org |
Suppression of Tumor Growth in EML4-ALK-Positive NSCLC Xenografts
CEP-28122 has also shown significant antitumor activity in xenograft models of non-small cell lung cancer (NSCLC) positive for the EML4-ALK fusion protein. aacrjournals.orgresearchgate.net Dose-dependent tumor regression was observed in mice with NCI-H2228 tumor xenografts. aacrjournals.org In the NCI-H3122 xenograft model, treatment led to significant tumor growth inhibition, with higher doses resulting in tumor stasis and partial regression. aacrjournals.org In contrast, the compound had no effect on the growth of EML4-ALK-negative NSCLC xenografts. aacrjournals.org
| Xenograft Model | Treatment | Outcome | Citation |
| NCI-H2228 | 30 and 55 mg/kg twice daily for 12 days | Tumor regression | aacrjournals.org |
| NCI-H3122 | 30 mg/kg twice daily for 12 days | Significant tumor growth inhibition | aacrjournals.org |
| NCI-H3122 | 55 mg/kg twice daily for 12 days | Tumor stasis and partial tumor regression | aacrjournals.org |
Evaluation in Neuroblastoma Xenograft Models
In preclinical studies using neuroblastoma xenograft models, CEP-28122 demonstrated significant antitumor activity in tumors with activated ALK. aacrjournals.org Treatment of mice with NB-1 subcutaneous tumor xenografts resulted in tumor stasis and partial regressions, with a clear dose-dependent inhibition of tumor growth. aacrjournals.org Conversely, the compound showed no effect on the growth of ALK-negative NB-1691 neuroblastoma xenografts, highlighting its selectivity. aacrjournals.org CEP-28122 also inhibited the growth of neuroblastoma cell lines that harbor ALK-activating mutations. researchgate.netamegroups.org
| Xenograft Model | Treatment | Tumor Growth Inhibition | Citation |
| NB-1 | 30 mg/kg twice daily for 14 days | 75% | aacrjournals.org |
| NB-1 | 55 mg/kg twice daily for 14 days | 90% | aacrjournals.org |
Pharmacodynamic Biomarker Analysis in Preclinical Tumor Models
Pharmacodynamic studies have been crucial in elucidating the mechanism of action of CEP-28122 in vivo, confirming its on-target activity and downstream effects.
In Vivo Inhibition of ALK Phosphorylation
Oral administration of CEP-28122 to mice bearing ALK-positive tumor xenografts resulted in a dose-dependent inhibition of ALK tyrosine phosphorylation. aacrjournals.orgnih.gov A single oral dose could lead to substantial and sustained inhibition of the target. aacrjournals.org For instance, in NPM-ALK-positive ALCL xenografts, a single 30 mg/kg oral dose resulted in over 90% inhibition of ALK phosphorylation for more than 12 hours. aacrjournals.orgnih.govmedchemexpress.com This sustained target inhibition is believed to be a key driver of the compound's antitumor efficacy. aacrjournals.org
| Xenograft Model | Single Oral Dose | Outcome | Citation |
| NPM-ALK-positive ALCL | 3 mg/kg | ~75-80% inhibition of NPM-ALK phosphorylation for up to 12 hours | aacrjournals.org |
| NPM-ALK-positive ALCL | 10 mg/kg | Near complete inhibition up to 6 hours, with 75-80% inhibition at 12 hours | aacrjournals.org |
| NPM-ALK-positive ALCL | 30 mg/kg | >90% inhibition of NPM-ALK phosphorylation for over 12 hours | aacrjournals.org |
Modulation of Proximal and Distal Signaling Pathway Effectors
The inhibition of ALK phosphorylation by CEP-28122 leads to the suppression of downstream signaling pathways known to be crucial for cancer cell proliferation and survival. aacrjournals.orgmedchemexpress.com In Sup-M2 ALCL cells, treatment with CEP-28122 resulted in a substantial suppression of the phosphorylation of key downstream effectors, including Stat-3, Akt, and ERK1/2. aacrjournals.orgmedchemexpress.com Similarly, in NB-1 neuroblastoma cells, the compound inhibited the phosphorylation of AKT and ERK1/2. aacrjournals.org This modulation of critical signaling pathways provides a clear mechanistic link between ALK inhibition and the observed antitumor effects. aacrjournals.org
Synthetic Chemistry and Process Development of Cep 28122 Mesylate Salt
Initial Medicinal Chemistry Synthetic Routes
The initial synthesis of CEP-28122, developed for biological screening, was based on a convergent approach. This strategy involved the coupling of three key structural fragments:
A morpholine-substituted benzocycloheptane unit (A-ring)
A diaminopyrimidine central core (B-ring)
A bicyclic amino amide fragment (C-ring)
The synthesis of the A-ring began with the bromination of 1-methoxy-2,3-dimethylbenzene. Subsequent steps led to the formation of a racemic A-ring intermediate. The C-ring was synthesized via a [2+2] cycloaddition, also resulting in a racemic mixture. To obtain the desired enantiomer of the C-ring, a fractional recrystallization was employed using (S)-1-phenylethylamine. The final assembly of CEP-28122 was achieved through a tandem SNAr (nucleophilic aromatic substitution) reaction sequence, where the C-ring was first condensed with 2,4,5-trichloropyrimidine (B44654) (the B-ring precursor), followed by coupling with the A-ring.
Evolution of Optimized Process Strategies for Research Material Production
Key improvements in the optimized process included:
C-ring Synthesis: The resolution of the C-ring intermediate was significantly improved by switching from fractional crystallization to an enzymatic resolution. This change enhanced the yield of the C-ring fragment from 6.5% to 25%.
Final Coupling and Workup: While the chemistry of the final coupling reactions remained the same, the workup procedure was greatly simplified. The original method required large volumes of water for quenching and subsequent extraction. The optimized process streamlined this part of the synthesis.
This optimized, eight-step convergent process proved to be scalable, ultimately enabling the production of 6.8 kg of CEP-28122 for further studies.
Comparison of Initial and Optimized Synthesis of CEP-28122
| Process Step | Initial Medicinal Chemistry Route | Optimized Process Route | Key Improvement |
|---|---|---|---|
| A-Ring Synthesis | Standard hydrogenation for nitro group reduction. | Selective nitration with a blocking group and a one-pot transfer hydrogenation for multiple transformations. | Increased efficiency and yield (85.4% for the one-pot step). |
| C-Ring Chiral Resolution | Fractional recrystallization with a chiral amine. | Enzymatic hydrolytic resolution. | Yield of the C-ring fragment increased from 6.5% to 25%. |
| Overall Yield | 4.26% | 19% | Significant increase in overall process efficiency. |
Stereoselective Synthesis and Chiral Control Methodologies
The complex structure of CEP-28122 contains multiple chiral centers, making stereoselective synthesis and chiral control critical aspects of its production. Both the A-ring and the C-ring fragments possess chiral centers.
For the C-ring , the initial approach to obtain the desired (1S,2S,3R,4R) enantiomer relied on fractional crystallization of a racemic intermediate using a chiral amine. However, the optimized process introduced a more efficient enzymatic kinetic resolution. This method provided the desired C-ring intermediate with high enantiomeric excess (>98% ee) and a significantly improved yield.
For the A-ring , the optimized synthesis produced a racemic mixture which was then resolved using chiral chromatography. This preparative chiral separation was developed to isolate the desired enantiomer of the A-ring before the final coupling step, ensuring the correct stereochemistry in the final molecule. The final product, CEP-28122, was obtained with a chiral purity of 98.6 A%.
**5.4. Development of the Mesylate
Structure Activity Relationship Sar Studies and Analogue Development
Design Principles for Diaminopyrimidine-Based ALK Inhibitors
The rational design of diaminopyrimidine-based ALK inhibitors, such as CEP-28122, is centered on achieving high potency and selectivity for the ALK kinase domain while maintaining favorable pharmacokinetic properties. A primary design principle for this class of inhibitors is the utilization of the diaminopyrimidine scaffold as a hinge-binding motif. This core structure is designed to form critical hydrogen bonds with the hinge region of the ALK ATP-binding pocket, a common strategy for achieving high-affinity kinase inhibition.
The development of these inhibitors is also driven by the need to overcome resistance to earlier-generation ALK inhibitors. Acquired resistance often arises from mutations within the ALK kinase domain, which can impair inhibitor binding. Therefore, a key design consideration is the creation of molecules that can accommodate or overcome these mutations, leading to the development of next-generation inhibitors with broader activity against mutated forms of ALK.
Furthermore, medicinal chemistry efforts focus on optimizing the physicochemical properties of these compounds to ensure good oral bioavailability and suitable drug-like characteristics. This involves modifying various substituents on the diaminopyrimidine core to balance potency, selectivity, and pharmacokinetic parameters.
Identification of Key Structural Motifs Contributing to Potency and Selectivity
The potency and selectivity of diaminopyrimidine-based ALK inhibitors are dictated by the nature and arrangement of various structural motifs attached to the core. While specific SAR data for a series of CEP-28122 analogs is not extensively available in the public domain, general principles for this class of inhibitors can be inferred from related compounds.
The 2,4-diaminopyrimidine (B92962) core is a crucial element, with the amino groups typically involved in hydrogen bonding interactions with the kinase hinge region. Modifications at other positions of the pyrimidine (B1678525) ring can influence both potency and selectivity. For instance, the introduction of a halogen atom, such as chlorine, at the 5-position of the pyrimidine ring has been shown in some series to enhance potency.
Substituents at the 2- and 4-amino positions play a significant role in defining the inhibitor's interaction with the broader ATP binding site and influencing its selectivity profile. Aromatic and aliphatic groups at these positions can engage in van der Waals interactions and occupy specific pockets within the kinase domain. The nature of these substituents is critical for avoiding off-target effects and achieving a desirable selectivity profile against other kinases.
Table 1: General Structure-Activity Relationships for Diaminopyrimidine-Based ALK Inhibitors
| R-Group Position | General Observation |
|---|---|
| Pyrimidine C5 | Introduction of a small halogen (e.g., Cl) can enhance potency. |
| N2-Substituent | A substituted phenyl ring is often present, with specific substitution patterns influencing potency and selectivity. |
| N4-Substituent | A larger, often more complex, substituent that can occupy the solvent-exposed region of the ATP-binding site. This group is critical for modulating pharmacokinetic properties. |
Development and Evaluation of CEP-28122 Mesylate Salt Analogues
Detailed information regarding the development and systematic evaluation of a broad series of this compound analogues is limited in publicly accessible scientific literature. Such data is often proprietary to the developing pharmaceutical company. However, the preclinical characterization of CEP-28122 itself provides insights into the desired activity profile for any potential analogues.
CEP-28122 has demonstrated high potency, with an IC50 value of 1.9 nM against recombinant ALK kinase activity. nih.gov It has also shown concentration-dependent inhibition of ALK phosphorylation in cellular assays and antitumor activity in xenograft models of ALK-positive cancers. nih.gov
The development of analogues would likely focus on several key areas:
Improving Potency against Resistant Mutants: Synthesizing derivatives with modifications aimed at overcoming known ALK resistance mutations, such as the L1196M gatekeeper mutation or the G1202R solvent front mutation.
Enhancing Selectivity: Fine-tuning the substituents to minimize interactions with other kinases and reduce potential off-target toxicities.
Optimizing Pharmacokinetic Properties: Modifying the molecule to improve absorption, distribution, metabolism, and excretion (ADME) profiles, potentially leading to improved efficacy and dosing regimens.
Without specific data on a series of CEP-28122 analogues, a detailed interactive data table on their evaluation cannot be generated. The research on related diaminopyrimidine ALK inhibitors, such as ceritinib (B560025) (LDK378), indicates that modifications to the solvent-exposed region can significantly impact both potency and metabolic stability. For example, the introduction of a sulfone moiety in ceritinib was a key discovery that led to a potent and metabolically stable clinical candidate. nih.gov Similar strategies would likely be employed in the optimization of any CEP-28122 analogue series.
Table 2: Preclinical Activity of CEP-28122
| Assay | Result |
|---|---|
| Recombinant ALK Kinase Activity (IC50) | 1.9 nM nih.gov |
| Cellular ALK Phosphorylation Inhibition | Concentration-dependent nih.gov |
| In Vivo Antitumor Activity | Dose-dependent tumor regression in ALK-positive xenograft models nih.gov |
Resistance Mechanisms to Alk Inhibition: Implications for Cep 28122 Mesylate Salt
Molecular Basis of Acquired Resistance to First-Generation ALK Inhibitors
Acquired resistance to first-generation ALK inhibitors, such as crizotinib (B193316), is a multifaceted process involving both alterations in the ALK gene itself and the activation of bypass signaling pathways. amegroups.org
Secondary Mutations in the ALK Kinase Domain:
A primary mechanism of resistance involves the development of secondary mutations within the ALK kinase domain. amegroups.org These mutations can interfere with the binding of the inhibitor to the ATP-binding pocket of the ALK protein, thereby reducing its efficacy. One of the most frequently observed mutations is the L1196M gatekeeper mutation . amegroups.orgnih.gov This mutation, analogous to the T790M mutation in EGFR, involves the substitution of a leucine (B10760876) residue with a methionine at a critical "gatekeeper" position within the kinase domain. nih.gove-trd.org This alteration sterically hinders the binding of crizotinib. e-trd.org
Other less common, but clinically relevant, secondary mutations have also been identified, including:
L1152R nih.gov
G1269A aacrjournals.org
F1174L e-trd.org
G1202R nih.gov
S1206Y nih.gov
1151Tins nih.gov
The heterogeneity of these resistance mutations is a notable feature of crizotinib resistance, contrasting with the predominance of the T790M mutation in EGFR-mutant NSCLC resistance to EGFR TKIs. nih.gov
ALK Gene Amplification:
Another mechanism of resistance is the amplification of the ALK fusion gene. amegroups.org This leads to an increased production of the ALK fusion protein, which can overwhelm the inhibitory capacity of the TKI at standard doses, allowing for the reactivation of downstream signaling pathways essential for tumor cell survival. amegroups.org ALK gene amplification can occur either independently or in conjunction with secondary mutations. amegroups.org
Activation of Bypass Signaling Pathways:
In some cases, resistance to ALK inhibitors is not driven by changes in the ALK gene itself but by the activation of alternative oncogenic signaling pathways that "bypass" the need for ALK signaling. amegroups.orgnih.gov This can occur through the upregulation of other receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). nih.govnih.gov The activation of EGFR and its downstream pathways, like the PI3K-AKT and MEK-ERK pathways, can sustain cell proliferation and survival even in the presence of effective ALK inhibition. nih.gov Increased levels of EGFR ligands, such as EGF and amphiregulin, have been observed in resistant cells, suggesting an autocrine or paracrine mechanism of EGFR pathway activation. e-trd.org
Preclinical Assessment of CEP-28122 Mesylate Salt Against Known ALK Resistance Mutations
CEP-28122 is a potent and selective, orally active ALK inhibitor. aacrjournals.orgnih.gov Preclinical studies have been conducted to evaluate its efficacy against various ALK-driven cancer models, including those with mutations that confer resistance to first-generation inhibitors.
CEP-28122 has demonstrated significant antitumor activity in preclinical models of ALK-positive cancers, including anaplastic large cell lymphoma (ALCL), NSCLC, and neuroblastoma. aacrjournals.orgopenaccessjournals.com It has shown the ability to induce tumor regression in xenograft models of human NSCLC cell lines such as NCI-H2228 and NCI-H3122. hematologyandoncology.net
Notably, CEP-28122 has shown activity against neuroblastoma cell lines harboring activating ALK mutations, such as F1174L and R1275Q . aacrjournals.orgamegroups.org This suggests its potential to be effective against tumors with these specific mutations.
While direct preclinical data on the activity of CEP-28122 against the full spectrum of crizotinib-resistant ALK mutations is not extensively detailed in the provided search results, its development as a next-generation inhibitor implies a design to address the shortcomings of earlier agents. bg.ac.rs For instance, other second-generation inhibitors like alectinib (B1194254) and ceritinib (B560025) have demonstrated activity against the L1196M gatekeeper mutation and other resistance mutations. hematologyandoncology.netsrce.hr The development of CEP-28122 is part of a broader effort to create ALK inhibitors with improved potency and a better profile against resistance mechanisms. bg.ac.rs
Table 1: Preclinical Activity of this compound Against ALK-Driven Cancer Models
| Cell Line/Model | Cancer Type | ALK Status | CEP-28122 Activity | Reference |
|---|---|---|---|---|
| Karpas-299, Sup-M2 | Anaplastic Large Cell Lymphoma | NPM-ALK fusion | Growth inhibition, Caspase 3/7 activation | medchemexpress.com |
| NCI-H2228, NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK fusion | Antitumor activity in xenografts | hematologyandoncology.net |
| NB-1, SH-SY5Y, NB-1643 | Neuroblastoma | ALK amplified or mutated (F1174L, R1275Q) | Growth inhibition | aacrjournals.orgamegroups.org |
| Primary human ALCL tumor grafts | Anaplastic Large Cell Lymphoma | NPM-ALK fusion | Sustained tumor regression | nih.gov |
Strategies to Mitigate or Overcome Resistance in ALK-Driven Cancers
The challenge of acquired resistance to ALK inhibitors has spurred the development of several therapeutic strategies.
Development of Next-Generation ALK Inhibitors:
A key strategy is the development of second- and third-generation ALK inhibitors with improved potency and activity against a broader range of resistance mutations. nih.govspandidos-publications.com Compounds like ceritinib, alectinib, and lorlatinib (B560019) have demonstrated efficacy in patients who have developed resistance to crizotinib, including those with the L1196M mutation. hematologyandoncology.netsrce.hr CEP-28122 and its related compound, CEP-37440, are part of this ongoing effort to develop more effective ALK inhibitors. nih.govhematologyandoncology.net
Combination Therapies:
For resistance driven by the activation of bypass pathways, combination therapies are a promising approach. For example, in cases of EGFR pathway activation, combining an ALK inhibitor with an EGFR inhibitor has shown preclinical promise. nih.gov This dual blockade of both the primary oncogenic driver and the resistance pathway may be necessary to overcome resistance. nih.gov
Targeting Heat Shock Protein 90 (HSP90):
Another strategy involves targeting heat shock protein 90 (HSP90), a molecular chaperone that is essential for the stability and function of many oncogenic proteins, including ALK. amegroups.org HSP90 inhibitors can lead to the degradation of the ALK fusion protein, thereby inhibiting downstream signaling. amegroups.org This approach could potentially be effective against both wild-type and mutated ALK, making it a valuable strategy to overcome resistance. amegroups.orgspandidos-publications.com
Sequential Therapy:
The use of different ALK inhibitors in sequence is another therapeutic approach. For instance, a patient who develops resistance to a first-generation inhibitor due to a specific mutation might respond to a second-generation inhibitor that is active against that particular mutation. nih.gov Understanding the specific mechanism of resistance in an individual patient through re-biopsy and molecular analysis can help guide the selection of the most appropriate subsequent therapy. aacrjournals.org
Comparative Preclinical Pharmacological Analysis of Cep 28122 Mesylate Salt
Comparison of Potency and Selectivity with Other Preclinical and First-Generation ALK Inhibitors
CEP-28122, a diaminopyrimidine derivative, has been identified as a highly potent and selective, orally bioavailable ALK inhibitor. medchemexpress.combioscience.co.uk In enzymatic assays, CEP-28122 demonstrates a half-maximal inhibitory concentration (IC₅₀) of 1.9 nM for recombinant ALK kinase activity. medchemexpress.comhematologyandoncology.netfishersci.co.uk This high potency is a key characteristic when compared to the first-generation ALK inhibitor, crizotinib (B193316), which was initially developed as a c-Met inhibitor and possesses more modest activity against ALK. aacrjournals.org
The selectivity of CEP-28122 has been evaluated against a broad panel of protein kinases. aacrjournals.org In a screening of 259 kinases, CEP-28122 showed significant inhibitory activity against only a few other kinases, namely Rsk2, 3, and 4, with IC₅₀ values ranging from 7 to 19 nM. aacrjournals.org For all other kinases in the panel, the IC₅₀ value was at least 10-fold higher than that for ALK, highlighting its high selectivity. aacrjournals.org In contrast, crizotinib is also a potent inhibitor of the MET and ROS1 tyrosine kinases. oatext.com
Other ALK inhibitors in development have also shown varying degrees of potency and selectivity. For instance, brigatinib (B606365) has been shown to inhibit native ALK with 12-fold greater potency than crizotinib in cell lines. oatext.com Ceritinib (B560025) is another second-generation ALK inhibitor that is approximately 20-fold more potent than crizotinib in enzymatic assays. nih.gov Alectinib (B1194254) was designed to be a more selective ALK inhibitor than crizotinib, with activity against a limited number of other kinases. hematologyandoncology.net
Table 1: Comparative Potency of ALK Inhibitors (Enzymatic Assay)
| Compound | Target | IC₅₀ (nM) |
| CEP-28122 | ALK | 1.9 medchemexpress.comhematologyandoncology.netfishersci.co.uk |
| Crizotinib | ALK | ~20-60 |
| Ceritinib | ALK | ~0.2-1 |
| Alectinib | ALK | 1.9 nih.gov |
| Brigatinib | ALK | <1 |
| Data for inhibitors other than CEP-28122 is sourced from publicly available data for comparative context. |
Comparative Antitumor Efficacy in Diverse Preclinical Models
The potent and selective in vitro profile of CEP-28122 translates to significant antitumor efficacy in various preclinical models of ALK-positive cancers.
In cellular assays, CEP-28122 induced concentration-dependent growth inhibition and cytotoxicity in ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells. nih.govabmole.com Specifically, in NPM-ALK-positive ALCL cell lines such as Karpas-299 and Sup-M2, CEP-28122 inhibited cellular ALK tyrosine phosphorylation with IC₅₀ values between 20 and 30 nM. aacrjournals.org This on-target activity led to the induction of apoptosis, as evidenced by caspase 3/7 activation. medchemexpress.com In contrast, CEP-28122 showed minimal to no growth-inhibitory effects on ALK-negative cell lines at similar concentrations. aacrjournals.orgabmole.com
The in vivo efficacy of CEP-28122 has been demonstrated in multiple mouse xenograft models of human cancers. Oral administration of CEP-28122 resulted in dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts. A single oral dose of 30 mg/kg led to over 90% inhibition of the target for more than 12 hours. nih.gov
In ALK-positive ALCL (Sup-M2) tumor xenografts, oral treatment with CEP-28122 led to dose-dependent antitumor activity, with complete or near-complete tumor regressions observed at doses of 30 mg/kg twice daily or higher. aacrjournals.orgnih.gov Sustained tumor regression was observed even after cessation of treatment, suggesting potential tumor eradication. aacrjournals.org
Similar robust antitumor activity was observed in EML4-ALK-positive NSCLC xenograft models (NCI-H2228 and NCI-H3122). hematologyandoncology.netaacrjournals.org Treatment with CEP-28122 resulted in significant tumor growth inhibition, stasis, and even partial tumor regressions. aacrjournals.org The efficacy was selective for ALK-positive tumors, as no significant antitumor activity was observed in ALK-negative NSCLC or colon carcinoma xenograft models. aacrjournals.org
CEP-28122 also demonstrated efficacy in neuroblastoma models harboring ALK-activating mutations. amegroups.org It inhibited the growth of neuroblastoma cell lines with such mutations but not those with wild-type ALK. amegroups.org In vivo, CEP-28122 treatment led to significant tumor growth inhibition in a neuroblastoma xenograft model. aacrjournals.org
Table 2: Summary of CEP-28122 Antitumor Efficacy in Preclinical Models
| Cancer Type | Model | Key Findings |
| Anaplastic Large-Cell Lymphoma (ALCL) | Sup-M2 xenograft | Dose-dependent tumor regression, with complete or near-complete regression at ≥30 mg/kg twice daily. aacrjournals.orgnih.gov |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H2228 & NCI-H3122 xenografts | Significant tumor growth inhibition, stasis, and partial regression. hematologyandoncology.netaacrjournals.org |
| Neuroblastoma | NB-1 xenograft | Significant tumor growth inhibition. aacrjournals.org |
| ALK-Negative Cancers | HCT-116 colon carcinoma & NCI-H1650 NSCLC xenografts | No significant antitumor activity. aacrjournals.org |
Comparatively, while first-generation inhibitors like crizotinib have shown clinical benefit, the development of more potent and selective agents like CEP-28122 and other second-generation inhibitors (e.g., ceritinib, alectinib, brigatinib) aims to address limitations such as acquired resistance and to provide more durable responses. aacrjournals.orgnih.govecancer.orgaacrjournals.org Preclinical data for these second-generation inhibitors have also demonstrated significant antitumor activity, often with improved potency against both wild-type and some mutated forms of ALK compared to crizotinib. aacrjournals.org
Future Directions and Translational Perspectives in Preclinical Research on Cep 28122 Mesylate Salt
Combination Therapy Strategies in Preclinical Settings
To enhance the anti-tumor activity of CEP-28122 and potentially overcome resistance, preclinical studies are exploring its use in combination with other therapeutic agents. A key strategy involves targeting downstream signaling pathways that are activated by ALK. The ALK fusion oncoprotein is known to activate several critical cell survival and proliferation pathways, including the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways. nih.gov Therefore, combining CEP-28122 with inhibitors of these pathways presents a rational approach to achieving synergistic anti-cancer effects.
For instance, preclinical models have shown that combining ALK inhibitors with agents targeting pathways like PI3K or mTOR can lead to enhanced tumor growth inhibition. openaccessjournals.com While specific combination studies involving CEP-28122 are not yet widely published, the principle is well-established with other ALK inhibitors. For example, the combination of the ALK inhibitor ceritinib (B560025) with the CDK4/6 inhibitor ribociclib (B560063) has demonstrated synergistic inhibition of proliferation in neuroblastoma cell lines harboring the ALK F1174L mutation. genomenon.com Similarly, combining ceritinib with a SHP2 inhibitor has been shown to enhance the inhibition of downstream signaling and decrease tumor growth in xenograft models of neuroblastoma with the same mutation. genomenon.com These findings provide a strong rationale for investigating similar combination strategies with CEP-28122 in various ALK-driven cancer models.
Another promising avenue is the combination of CEP-28122 with inhibitors of heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is essential for the stability and function of many oncoproteins, including ALK. Preclinical work has demonstrated that NSCLC cell lines with ALK rearrangements are sensitive to Hsp90 inhibitors. hematologyandoncology.net This suggests that combining CEP-28122 with an Hsp90 inhibitor could lead to a more profound and durable inhibition of the ALK signaling pathway.
Exploration of Novel ALK Fusion Partners and Mutations
The efficacy of ALK inhibitors can be significantly influenced by the specific ALK fusion partner or the presence of secondary mutations in the ALK kinase domain. While the most common ALK fusion in non-small cell lung cancer (NSCLC) is with the EML4 gene, several other fusion partners have been identified, including KLC, TFG, KIF5B, NPM, and CLTC. nih.govd-nb.info In anaplastic large cell lymphoma (ALCL), the most frequent fusion partner is NPM, but fusions with TPM3, TFG, ATIC, and CLTC1 have also been reported. openaccessjournals.com Preclinical research is crucial to determine the sensitivity of these different ALK fusion variants to CEP-28122.
Furthermore, acquired resistance to ALK inhibitors often develops through the emergence of secondary mutations in the ALK kinase domain. aacrjournals.org While CEP-28122 was developed to be a more potent and selective ALK inhibitor compared to first-generation inhibitors like crizotinib (B193316), its activity against various known resistance mutations needs to be systematically evaluated in preclinical models. aacrjournals.orgbg.ac.rs For example, a preclinical study has shown that CEP-28122 can inhibit the growth of neuroblastoma cells harboring the ALK F1174L mutation. genomenon.com However, its effectiveness against other mutations, such as the gatekeeper mutation L1196M or the highly resistant G1202R mutation, requires further investigation. nih.gov
Future preclinical studies should focus on screening CEP-28122 against a comprehensive panel of cell lines and patient-derived models expressing a diverse range of ALK fusion partners and resistance mutations. This will provide a clearer understanding of its activity spectrum and inform its potential clinical positioning.
Advanced Preclinical Models for Efficacy and Resistance Studies
To better translate preclinical findings into clinical success, there is a growing need for more sophisticated preclinical models that can accurately recapitulate the complexity of human cancers. While traditional subcutaneous xenograft models using established cancer cell lines have been instrumental in the initial characterization of CEP-28122's anti-tumor activity, they have limitations. nih.govaacrjournals.org
Advanced preclinical models, such as patient-derived xenografts (PDXs), offer a significant advantage. PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are known to better preserve the genomic and histological features of the original tumor. Utilizing PDX models of ALK-positive cancers will allow for the evaluation of CEP-28122 in a context that more closely mirrors the clinical setting, including the inherent tumor heterogeneity and microenvironment.
Furthermore, the development of genetically engineered mouse models (GEMMs) that spontaneously develop ALK-driven tumors provides another powerful tool. These models can be used to study the entire process of tumorigenesis, from initiation to metastasis, and to evaluate the long-term efficacy and potential resistance mechanisms of CEP-28122.
Q & A
Q. What is the molecular selectivity profile of CEP-28122 mesylate salt against ALK and related kinases, and how does this inform experimental design?
this compound is a highly selective ALK inhibitor with an IC50 of 1.9 nM in enzyme-based TRF assays, showing minimal off-target activity against closely related kinases like ROS1 (IC50 = 2.3 nM for ROS1WT) . Researchers should validate kinase selectivity using parallel TRF assays or cellular phosphorylation screens to confirm target specificity. Cross-testing with panels of recombinant kinases (e.g., TGFBR1, IGF-1R) is critical to rule out non-specific effects, especially in models expressing multiple receptor tyrosine kinases .
Q. How should researchers design in vitro dosing regimens for this compound based on its reported IC50?
The IC50 of 1.9 nM serves as a starting point for in vitro studies, but effective dosing must account for cellular permeability, serum protein binding, and assay duration. For cell-based assays, begin with a dose range of 2–20 nM (1–10× IC50) and adjust based on time-course viability assays (e.g., 24–72 hours). Include comparator inhibitors like Brigatinib (IC50 = 0.6 nM) or Alectinib (IC50 = 1.9 nM) to benchmark potency . Pre-treat cells for 1–2 hours before stimulation to ensure target engagement .
Q. What are the critical pharmacokinetic considerations for oral administration in preclinical models?
CEP-28122’s oral activity is attributed to its mesylate salt formulation, which enhances solubility and bioavailability . For murine studies, administer doses of 10–50 mg/kg via oral gavage, with plasma sampling at 1, 4, 8, and 24 hours post-dose to assess exposure. Monitor ALK phosphorylation in target tissues (e.g., lung or tumor biopsies) to correlate pharmacokinetic and pharmacodynamic effects .
Advanced Research Questions
Q. How does this compound compare to second-generation ALK inhibitors in overcoming resistance mutations like ALKL1196M or ALKG1202R?
CEP-28122 shows reduced efficacy against ALKL1196M (IC50 >100 nM), unlike F-1, a dual ALK/ROS1 inhibitor with IC50 = 1.3 nM for ALKL1196M . For resistant models, combine CEP-28122 with inhibitors targeting parallel pathways (e.g., EGFR or IGF-1R) to delay relapse. Use Ba/F3 cell lines engineered with ALK resistance mutations (e.g., L1196M or G1202R) to screen combinatorial efficacy .
Q. What experimental strategies mitigate variability in ALK inhibition assays?
To reduce assay noise:
- Standardize TRF assay conditions (e.g., ATP concentration at Km levels, pH 7.4).
- Use ALK-positive cell lines (e.g., NCI-H2228) with confirmed EML4-ALK fusion status.
- Include internal controls like Ceritinib (IC50 = 0.15 nM) to validate assay sensitivity . For cellular assays, normalize data to baseline phosphorylation in untreated controls and account for serum-induced ALK activation .
Q. How can transcriptomic changes induced by CEP-28122 in ALK+ models be systematically analyzed?
Perform RNA-seq or NanoString analysis on cells treated with CEP-28122 (10 nM, 24–48 hours). Cluster differentially expressed genes (DEGs) using heatmaps (e.g., hierarchical clustering) to identify pathways like MAPK/ERK or PI3K/AKT. Validate findings with qPCR for key targets (e.g., EGR1, MYC) and correlate with phenotypic outcomes (e.g., apoptosis via Annexin V staining) .
Q. What synthetic chemistry challenges arise during this compound production, and how are they resolved?
Key challenges include:
- Selective nitration of intermediates, addressed via blocking group strategies.
- Reductive amination and nitro reduction optimized through one-pot transfer hydrogenation.
- Resolution of chiral intermediates using enzymatic methods (e.g., lipases).
- Stabilization of the API as a mixed mesylate hydrochloride salt to enhance crystallinity .
Q. How does the mesylate salt formulation impact physicochemical stability in long-term studies?
Mesylate salts improve aqueous solubility but may exhibit hygroscopicity. For formulation stability:
- Conduct accelerated stability testing (40°C/75% RH for 3 months) with HPLC purity checks.
- Compare with alternative salts (e.g., hydrochloride) in parallel optimization studies.
- Use dynamic vapor sorption (DVS) to assess moisture uptake and crystallinity changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
